molecular formula C8H18O B043003 1-Octan-d17-ol CAS No. 153336-13-1

1-Octan-d17-ol

Cat. No.: B043003
CAS No.: 153336-13-1
M. Wt: 147.33 g/mol
InChI Key: KBPLFHHGFOOTCA-OISRNESJSA-N
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Description

1-Octan-d17-ol, also known as Capryl-d17 alcohol or Octyl-d17 alcohol, is a deuterated alcohol with the chemical formula CD3(CD2)6CD2OH. It is a stable isotope-labeled compound, where hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. This compound is commonly used as an internal standard in analytical chemistry and biochemistry due to its unique mass spectrometry signature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octan-d17-ol can be synthesized through the deuteration of 1-octanol. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C to 50°C .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure complete deuteration. The reaction is carried out in specialized reactors designed to handle deuterium gas and maintain the required reaction conditions .

Chemical Reactions Analysis

1-Octan-d17-ol undergoes various chemical reactions, including:

Oxidation:

    Reagents and Conditions: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Products: The primary product is 1-octanoic acid-d17.

Reduction:

    Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Products: The primary product is 1-octane-d17.

Substitution:

Scientific Research Applications

1-Octan-d17-ol has a wide range of applications in scientific research:

Chemistry:

  • Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy for the quantification of organic compounds.

Biology:

  • Employed in the study of lipid metabolism and membrane biophysics due to its structural similarity to natural fatty alcohols.

Medicine:

  • Utilized in pharmacokinetic studies to trace the metabolic pathways of drugs and other bioactive compounds.

Industry:

Mechanism of Action

The mechanism of action of 1-Octan-d17-ol is primarily based on its role as a stable isotope-labeled compound. The incorporation of deuterium atoms in place of hydrogen results in a compound with subtly different physical and chemical properties due to the isotope effects. These differences can be exploited in various analytical techniques to provide accurate quantification and traceability of the compound in complex biological and chemical systems .

Comparison with Similar Compounds

1-Octan-d17-ol can be compared with other deuterated alcohols such as:

The uniqueness of this compound lies in its specific deuteration pattern and its application as an internal standard in analytical techniques, providing a distinct mass spectrometry signature that aids in accurate quantification and analysis .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPLFHHGFOOTCA-OISRNESJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583733
Record name (~2~H_17_)Octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153336-13-1
Record name (~2~H_17_)Octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Octan-d17-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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